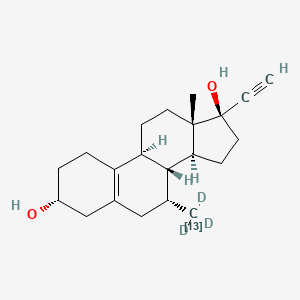![molecular formula C12H15BrN4OS B13857532 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is a chemical compound with the molecular formula C12H14N4OS • HBr and a molecular weight of 262.34 . This compound is related to 1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide, which is known for its use in the preparation of antiulcer agents and as a selective inhibitor of gastric H+,K±ATPase .
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves the reaction of 4-ethoxyphenyl isothiocyanate with guanidine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves its interaction with specific molecular targets. For instance, it acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is crucial for acid secretion in the stomach . The compound may also inhibit myosin light chain phosphatase, affecting cellular processes related to muscle contraction and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is similar to other thiazole derivatives, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: Used in antiulcer agents and as a myosin light chain phosphatase inhibitor.
4-Substituted 2-guanidinothiazoles: Known for their selective inhibition of gastric H+,K±ATPase.
The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H15BrN4OS |
|---|---|
Molekulargewicht |
343.25 g/mol |
IUPAC-Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C12H14N4OS.BrH/c1-2-17-9-5-3-8(4-6-9)10-7-18-12(15-10)16-11(13)14;/h3-7H,2H2,1H3,(H4,13,14,15,16);1H |
InChI-Schlüssel |
ZIQCXDSRVIZGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
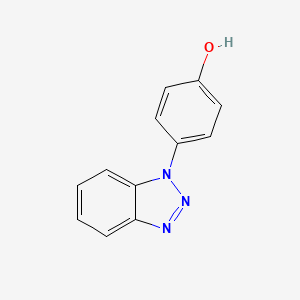
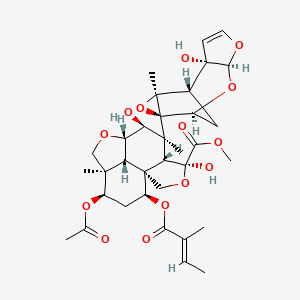
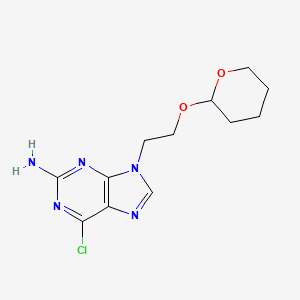
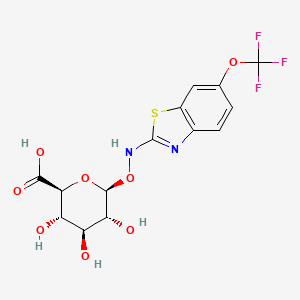


![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)

